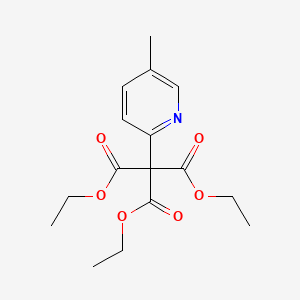

Triethyl (5-methylpyridin-2-YL)methanetricarboxylate

Description

Properties

IUPAC Name |

triethyl (5-methylpyridin-2-yl)methanetricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-5-21-13(18)16(14(19)22-6-2,15(20)23-7-3)12-9-8-11(4)10-17-12/h8-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENVLZIAERTVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)C)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl (5-methylpyridin-2-yl)methanetricarboxylate typically involves the esterification of 5-methylpyridine-2-carboxylic acid with triethyl orthoformate under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bonds. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated through distillation and purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl (5-methylpyridin-2-yl)methanetricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate: Similar structure but with a pyrrole ring instead of a pyridine ring.

Triethyl (5-methylpyrimidin-2-yl)methanetricarboxylate: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of three ester groups. This combination of structural features allows for diverse chemical reactivity and a wide range of applications in scientific research.

Biological Activity

Triethyl (5-methylpyridin-2-YL)methanetricarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of Pyridine Derivative : The starting material, 5-methylpyridin-2-amine, undergoes alkylation.

- Carboxylation Reaction : The resulting compound is then treated with triethyl orthoformate and malonic acid derivatives to introduce the methanetricarboxylate moiety.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- Breast Cancer : Inhibition of cell proliferation was observed in MCF-7 cells.

- Lung Cancer : A notable reduction in cell viability was recorded in A549 cells.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. In vitro assays revealed:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : Exhibited antifungal effects against Candida albicans.

These activities suggest potential applications in treating infections and as a lead compound for developing new antibiotics.

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the compound's cytotoxicity against 60 cancer cell lines, showing a selective cytotoxic effect on melanoma cells with an IC50 value of approximately 10 µM.

- The study highlighted the structure-activity relationship (SAR), indicating that modifications in the pyridine ring can enhance biological activity.

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties, where agar diffusion methods were employed to assess efficacy. The compound showed inhibition zones ranging from 12 mm to 20 mm against various bacterial strains, indicating moderate to strong antibacterial activity.

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/Zone of Inhibition |

|---|---|---|

| Anticancer | MCF-7 (Breast) | 10 µM |

| Anticancer | A549 (Lung) | 12 µM |

| Antimicrobial | S. aureus | 15 mm |

| Antimicrobial | E. coli | 18 mm |

| Antifungal | C. albicans | 14 mm |

Q & A

Q. What are the primary synthetic methodologies for preparing triethyl (5-methylpyridin-2-yl)methanetricarboxylate?

The compound is commonly synthesized via:

- Mitsunobu Reaction : Using triethyl methanetricarboxylate (TEMT) as a nucleophile with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine (PPh₃) to couple with sugar derivatives (e.g., mannose at the C6 position), achieving yields up to 71% .

- Pyrrole Functionalization : Reaction of TEMT with aroyl pyrroles (e.g., 2-benzoylpyrrole) in the presence of manganese(III) acetate and sodium acetate in acetic acid, followed by purification via flash chromatography (hexane/ethyl acetate eluent) .

- High-Temperature Cyclization : Heating TEMT with N-substituted anilines at 215–220°C to form quinoline derivatives, with subsequent distillation and crystallization steps (86–97% yields) .

Q. What analytical techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective coupling and structural integrity, particularly for sugar derivatives .

- Elemental Analysis : Used to verify purity, though discrepancies (e.g., 61.69% C observed vs. 62.83% calculated) may indicate residual solvents or side products .

- Crystallography : Single-crystal X-ray diffraction (e.g., C21H23NO7 structure) resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the Mitsunobu reaction for higher yields or selectivity?

- Reagent Ratios : Use ADDP/PPh₃ in a 1:1 molar ratio to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of TEMT.

- Temperature Control : Reactions performed at 0–25°C reduce decomposition of sensitive intermediates .

Q. How should discrepancies between experimental and theoretical elemental analysis data be addressed?

- Purification : Recrystallization from methanol or hexane removes impurities (e.g., unreacted TEMT) .

- Side Reaction Analysis : Investigate potential oxidation of manganese(III) acetate or incomplete coupling via LC-MS .

- Alternative Catalysts : Electrogenerated Mn(III) acetate in divided cells improves reaction efficiency (64% yield vs. traditional 86%) .

Q. What strategies are effective for crystallizing viscous or low-purity reaction products?

- Antisolvent Addition : Hexane induces crystallization by reducing solubility of the target compound .

- Seeding : Introduce pre-formed crystals to nucleate growth, especially for complex heterocycles .

- Gradient Cooling : Slowly reduce temperature from 70°C to room temperature to avoid amorphous solid formation .

Q. How do catalytic methods impact the synthesis of triethyl methanetricarboxylate derivatives?

- Traditional Mn(III) Acetate : Requires stoichiometric amounts and prolonged heating (1–2 days), leading to moderate yields (64–86%) .

- Electrogenerated Mn(III) : Reduces catalyst loading and reaction time (28.4 hours for 2 Faradays/mole), enhancing scalability .

- Bypassing Metal Catalysts : Explore photoredox or organocatalytic pathways to avoid metal contamination in pharmaceutical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.